molecular formula C14H10F2O2 B2540617 2-[(2,4-Difluorophenyl)methoxy]benzaldehyde CAS No. 632626-21-2

2-[(2,4-Difluorophenyl)methoxy]benzaldehyde

Cat. No.: B2540617
CAS No.: 632626-21-2
M. Wt: 248.229
InChI Key: KGVJYFIVCXEBQO-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10F2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2,4-difluorophenyl group and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2,4-difluorobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the benzyl alcohol is replaced by the methoxy group of the benzaldehyde. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Difluorophenyl)methoxy]benzaldehyde is unique due to the presence of both the difluorophenyl and methoxy groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVJYFIVCXEBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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